molecular formula C9H12N2O B15056996 1-(6-(Methylamino)pyridin-3-yl)propan-1-one

1-(6-(Methylamino)pyridin-3-yl)propan-1-one

Cat. No.: B15056996
M. Wt: 164.20 g/mol
InChI Key: MASQMEIIVJTIOC-UHFFFAOYSA-N
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Description

1-(6-(Methylamino)pyridin-3-yl)propan-1-one is an organic compound with a molecular formula of C9H12N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with methylamine and acetone under basic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-(Methylamino)pyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Methylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(6-(Methylamino)pyridin-3-yl)propan-1-one is unique due to its specific functional groups and the resulting chemical properties. Its methylamino group and pyridine ring confer distinct reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-[6-(methylamino)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C9H12N2O/c1-3-8(12)7-4-5-9(10-2)11-6-7/h4-6H,3H2,1-2H3,(H,10,11)

InChI Key

MASQMEIIVJTIOC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)NC

Origin of Product

United States

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